For your research, it may be helpful to consider the mechanisms of action of well-documented topical azole antifungals. The table below summarizes key information for several agents:
| Drug Name | Primary Molecular Target | Mechanism of Action | Key Characteristics & Spectrum |
|---|---|---|---|
| Luliconazole [1] [2] [3] | Lanosterol 14-alpha demethylase [1] [2] | Inhibits ergosterol synthesis, disrupting fungal cell membrane integrity and function [2]. | Broad-spectrum activity against dermatophytes, Candida albicans, and Malassezia spp.; known for high potency and favorable skin pharmacokinetics [4] [3]. |
| Efinaconazole [3] | Lanosterol 14-alpha demethylase (inferred from azole class) | Inhibits ergosterol synthesis (inferred from azole class). | First topical triazole approved for onychomycosis; good penetration through the nail plate [3]. |
| Tavaborole [3] | Leucyl-tRNA synthetase [3] | Inhibits fungal protein synthesis by targeting leucyl-tRNA synthetase [3]. | Oxaborole antifungal used for onychomycosis; exhibits good nail permeability [3]. |
Since data on Becliconazole is unavailable, the following diagram outlines a generalized research workflow for characterizing a new antifungal agent's mechanism of action, which you may find useful.
This workflow synthesizes common approaches from antifungal literature [5] [4]. The process typically begins with a hypothesized mechanism, followed by iterative experimental validation.
To continue your investigation, you could:
Available information on this compound is very limited. It is identified as a small molecule drug that acts as an inhibitor of fungal CYP51A1 (also known as lanosterol 14-α-demethylase), a common target for azole antifungals [1]. Its development status is listed as Preclinical for indications like mycoses and skin diseases, with no country or organization listed for these development phases [1]. No data on its spectrum of activity, minimum inhibitory concentrations (MICs), or efficacy against specific fungal pathogens was found.
Although data for this compound is unavailable, research on antifungal agents typically relies on standardized methods. The following experimental workflow is commonly used for characterizing antifungal activity, which would be applicable once this compound is available for testing.
Key Methodological Details:
For reference, the table below shows the potent in vitro activity of luliconazole, a recently developed imidazole, against various fungi, illustrating the type of data you can expect for a well-characterized antifungal.
Table: In Vitro Activity of Luliconazole Against Various Fungal Pathgons
| Fungal Pathogen | Number of Isolates | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Geometric Mean (GM) MIC (μg/mL) | Citation |
|---|---|---|---|---|---|---|
| Aspergillus flavus (Clinical) | 20 | 0.00049 - 0.00781 | 0.00195 | 0.00391 | 0.00244 | [3] |
| Aspergillus flavus (Environmental) | 18 | 0.00195 - 0.00781 | 0.00391 | 0.00391 | 0.00336 | [3] |
| Fusarium species (All) | 126 | 0.001 - 0.125 | 0.008 | 0.032 | 0.005 | [6] |
Given the lack of publicly available data, you may need to investigate these alternative avenues:
The metabolism of voriconazole is well-characterized and primarily mediated by hepatic cytochrome P450 (CYP) enzymes [1] [2]. The following table outlines the specific enzymes and their roles.
| Enzyme | Role in Metabolism | Primary Metabolites Formed | Key Characteristics |
|---|---|---|---|
| CYP2C19 [1] [2] | Primary metabolic pathway | Voriconazole N-oxide (NO) [2] | Highly polymorphic; major source of PK variability [1]. |
| CYP3A4 [1] [2] | Secondary metabolic pathway | Hydroxyvoriconazole (OHVRC) [2] | Exhibits saturable, nonlinear kinetics [2]. |
| CYP2C9 [2] | Minor metabolic pathway | Voriconazole N-oxide (NO) [2] | Contributes to overall metabolic clearance. |
The relationships between these elements and the resulting clinical variability are illustrated in the following workflow:
Voriconazole metabolic pathways and sources of pharmacokinetic variability.
Research on voriconazole utilizes a range of in vitro and in vivo models to elucidate its complex pharmacokinetics.
| Protocol Aspect | Typical Specifications |
|---|---|
| System | Human liver microsomes (HLMs) or recombinant CYP enzymes [2]. |
| Incubation Buffer | 0.1 M Tris-HCl or phosphate buffer, pH 7.4 [3]. |
| Cofactor | NADPH-generating system [3]. |
| Termination | Cold organic solvent (e.g., methanol, acetonitrile) [3]. |
| Analysis | Liquid chromatography with tandem mass spectrometry (LC-MS/MS) [1]. |
| Study Element | Typical Design |
|---|---|
| Dosing | Multiple-day dosing to achieve steady state (e.g., 200 mg twice daily for 8 days) [1]. |
| Sample Collection | Intensive plasma and urine sampling over a dosing interval (e.g., 12 hours) [1]. |
| Genotyping | TaqMan assays for CYP2C19 (*2, *3, *17) and other relevant alleles [1]. |
| TDM | Trough concentration monitoring via HPLC or LC-MS/MS [4] [5]. |
| Modeling | Population PK or Physiologically-Based Pharmacokinetic (PBPK) modeling [2] [4]. |
The following table consolidates critical quantitative findings from voriconazole studies, which highlight its variable pharmacokinetic profile.
| Parameter / Finding | Quantitative Value / Observation | Context / Implication |
|---|---|---|
| AUC0-τ Variability | >9-fold difference [1] | Between CYP2C19 17/17 (UM) vs. 2/2 (PM) genotypes. |
| Volume of Distribution (Vd) | ~80.6 L (central); ~106 L (peripheral) [5] | In critically ill patients on renal replacement therapy (RR<). |
| Total Body Clearance (CL) | 4.7 L/h [5] | In critically ill patients on RRT. |
| Renal Clearance (CLR) | 1.46 L/h [5] | Accounts for a minor portion of total clearance. |
| Adverse Event Incidence | Visual: 79.7%; Neurologic/Psychiatric: 72.9% [1] | Mostly mild and occurring during loading dose phase. |
Despite the lack of specific data for Becliconazole, research into antifungal agents has well-established paradigms and methodologies. The following roadmap and comparative information can guide your investigation.
Like other azole antifungals, this compound is expected to target ergosterol biosynthesis. The specific enzyme is likely lanosterol 14α-demethylase, a key cytochrome P450 enzyme [1]. The table below outlines a potential research pathway to confirm this target and characterize its binding.
| Research Phase | Key Objective | Recommended Methodologies | Data Output |
|---|---|---|---|
| 1. Target Prediction | Identify potential protein targets. | Ligand-based computational prediction [2]: Use CTPTs (SEA, PASS) to find targets of structurally similar azoles. | A shortlist of high-probability molecular targets. |
| 2. Binding Validation | Confirm direct physical binding to the predicted target. | Biochemical Assays: Enzyme inhibition assays using purified C. albicans or C. glabrata CYP51. Crystallography: Solve the 3D structure of the this compound-CYP51 complex. | IC50 values; Co-crystal structure revealing binding interactions (H-bonds, hydrophobic contacts). |
| 3. Cellular Activity | Verify the mechanism in a biological system. | Sterol Analysis: HPLC/MS to detect ergosterol depletion and lanosterol accumulation in treated fungi. | Altered sterol composition; Correlation of sterol changes with growth inhibition (MIC). |
This general workflow for target identification and validation, which emphasizes finding a "minimum structure" common to active molecules, can be adapted for this compound [2]. The diagram below illustrates the logical progression of this experimental strategy.
Experimental roadmap for this compound target identification.
Since this compound's specific data is unavailable, the table below summarizes key properties of well-characterized azole antifungals for context. This compound's profile is expected to be similar.
| Antifungal Agent | Class | Primary Molecular Target | Key Binding Interactions / Notes |
|---|---|---|---|
| Fluconazole | Triazole | Lanosterol 14α-demethylase (CYP51) | Binds to the heme iron in CYP51's active site; Susceptibility is MIC-dependent [3]. |
| This compound | Imidazole | Lanosterol 14α-demethylase (CYP51) - Predicted | Expected to coordinate with heme iron via sp2 nitrogen of imidazole ring; Chiral separation methods exist [4]. |
| MBIC | Benzimidazole | Not a standard antifungal (ROS-dependent JNK in cancer) | Illustrates that minor structural changes (benzimidazole vs. imidazole) can lead to entirely different targets [5]. |
To acquire the detailed information you need, I suggest the following concrete steps:
The lack of a dedicated Becliconazole SAR guide in the search results is likely due to one of the following reasons:
Although this compound-specific data is limited, its mechanism and structure align with other systemic azole antifungals. The following table summarizes the key structural features and their roles based on general azole antifungal SAR principles [1]:
| Structural Feature | Role in Activity & SAR |
|---|---|
| Azole Ring (1,2,4-triazole) | Essential for activity. Binds to the heme iron in the fungal CYP450 enzyme lanosterol 14α-demethylase, inhibiting ergosterol synthesis [1]. |
| Halogenated Aromatic Ring | Common feature (e.g., 2,4-dichlorophenyl). Enhances antifungal potency and influences spectrum of activity [1]. |
| Linker Group | A heteroatom-containing chain (e.g., -CH₂O-) connects the aromatic rings. Optimal length and nature are critical for proper positioning within the enzyme active site [1]. |
| Secondary Aromatic/ Heteroaromatic Ring | A lipophilic group (e.g., another substituted phenyl). Interacts with hydrophobic pockets in the enzyme, boosting binding affinity and potency [1]. |
This relationship can be visualized in the following diagram that maps the core structure to its biological function:
A pharmacophore model defines the essential molecular features a compound must possess for optimal biological activity. For Becliconazole, we can infer critical features from its structure and related azole antifungals.
Constructing a robust pharmacophore model involves multiple computational steps, from preparing the ligand and target to validating the final model. The workflow below outlines this process.
Workflow for developing a this compound pharmacophore model.
Table 1: Hypothesized Pharmacophore Features of this compound
| Feature Type | Structural Element in this compound | Proposed Role in Binding |
|---|---|---|
| Hydrogen Bond Acceptor | Nitrogen atom(s) in the imidazole ring | Coordinates with heme iron (Fe) in the enzyme's active site [1] [3]. |
| Hydrophobic Group | Dichlorophenyl ring | Interacts with hydrophobic residues in the access channel/active site [2]. |
| Hydrophobic Group | Benzofuran ring system | Provides additional van der Waals interactions with the enzyme's hydrophobic pockets. |
| Halogen Bond Donor | Chlorine atoms on the phenyl ring | Potential for halogen bonding with carbonyl oxygens of protein backbone. |
While direct data for this compound is limited, the following table summarizes key profiling data that would typically be used to contextualize and validate a pharmacophore model, using Luliconazole as an illustrative example.
Table 2: Key Pharmacological and Physicochemical Profiling Data (Illustrative)
| Parameter | Value / Finding (for Luliconazole) | Relevance to Pharmacophore Model & Drug Design |
|---|---|---|
| Primary Target | Lanosterol 14-α demethylase [1] [3] | Confirms the enzyme target the pharmacophore is built against. |
| logP (Measure of Lipophilicity) | 4.27 (Predicted) [1] | High lipophilicity supports the critical nature of hydrophobic features in the model for skin permeation. |
| Antifungal Activity (MIC against T. rubrum) | Extremely potent (often in ng/mL range) [2] | Validates that the identified pharmacophoric features confer high biological activity. |
| Clinical Efficacy (e.g., Tinea Pedis) | High cure rates with once-daily application for 1-2 weeks [2] [6] [3] | Supports that the pharmacophore leads to effective in vivo performance. |
Based on the feature mapping in Table 1, the essential 3D pharmacophore can be visualized. This model serves as a hypothesis for the spatial arrangement required for antifungal activity.
Key features of the putative this compound pharmacophore model.
To advance the research on this compound's pharmacophore, you can:
The broth microdilution method is a standardized, quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents [1].
The Etest is an agar-based method that uses a predefined gradient of an antifungal agent on a plastic strip to determine the MIC [2].
The diagram below summarizes the key steps for both susceptibility testing methods.
To ensure reliable and reproducible results, adhere to the following quality control practices:
The table below compares the core features of the two susceptibility testing methods.
| Feature | Broth Microdilution | Agar-Based (Etest) |
|---|---|---|
| Principle | Dilution in liquid medium | Gradient diffusion on agar |
| MIC Determination | Visual assessment of well growth | Intersection of inhibition ellipse and strip |
| Standardization | EUCAST / CLSI | Manufacturer's instructions (based on standards) |
| Throughput | Higher (can test multiple isolates/plate) | Lower (typically 1-2 strips/plate) |
| Cost & Complexity | Lower cost, more labor-intensive | Higher cost per test, less labor-intensive |
| Result | Quantitative MIC value | Quantitative MIC value |
The absence of a dedicated this compound protocol reflects its status as a compound in research or early development phases. Here is how you can proceed:
1. Introduction Lipid-based nanoparticles (LBNPs) present a promising strategy to overcome the challenges of delivering hydrophobic azole antifungal drugs. These challenges include poor aqueous solubility, low oral bioavailability, and significant food-effects, which are well-documented for drugs like Posaconazole [1]. LBNPs, including Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), can enhance drug solubility, protect the drug from degradation, and improve bioavailability through mechanisms such as lymphatic uptake, which bypasses hepatic first-pass metabolism [2] [1]. This document outlines the formulation, optimization, and characterization of LBNPs for a model azole antifungal, providing a protocol that can be adapted for novel compounds like Becliconazole.
2. Rationale for Lipid-Based Nanoparticle Formulation The therapeutic efficacy of azole antifungals is often limited by their physicochemical properties. For instance, the oral bioavailability of Posaconazole is highly variable and influenced by gastric pH, motility, and food intake, necessitating therapeutic drug monitoring [1]. Phospholipid-based nanosystems offer a "green" formulation approach that typically avoids synthetic surfactants. The lipids facilitate the formation of colloidal particles that can solubilize the drug and promote its absorption, potentially leading to more consistent and improved pharmacokinetic profiles [1].
3. Key Characterization Parameters for LBNPs The critical quality attributes of LBNPs must be thoroughly evaluated to ensure efficacy and stability. The table below summarizes the primary characterization parameters and their target values based on optimized antifungal formulations [1] [3].
Table 1: Critical Quality Attributes for Antifungal Lipid Nanoparticles | Parameter | Target Value | Analytical Technique | Significance | | :--- | :--- | :--- | :--- | | Particle Size (Z-average) | ~100-200 nm | Dynamic Light Scattering (DLS) | Influences cellular uptake, biodistribution, and stability [2]. | | Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) | Indicates homogeneity of the nanoparticle population [1] [3]. | | Zeta Potential (ZP) | > |±30| mV | Electrophoretic Light Scattering | Predicts colloidal stability; high charge prevents aggregation [2]. | | Encapsulation Efficiency (EE) | > 80% | Ultracentrifugation/Chromatography | Measures the fraction of drug successfully incorporated into nanoparticles [1]. | | Load Capacity (LC) | ~5-10% (w/w) | Ultracentrifugation/Chromatography | The amount of drug loaded relative to the total nanoparticle mass [4]. |
The following workflow diagrams the process from formulation to optimization.
Diagram 1: Workflow for the Development and Optimization of Antifungal LBNPs. The process involves selecting formulation components, choosing a production method, measuring critical quality attributes (CQAs), and using advanced statistical and computational tools for systematic optimization [1] [3].
Protocol 1: Formulation of Phospholipid-Based Nanoparticles Using a Microfluidic/Vortex Tube Reactor
This protocol is adapted from methods used to produce Posaconazole-loaded nanoparticles and model LBNPs using a vortex tube reactor, which offers superior mixing efficiency and scalability over batch methods [1] [3].
1.1 Materials
1.2 Preparation Steps
1.3 Purification and Lyophilization
Protocol 2: Optimization Using Design of Experiments (DoE), Machine Learning, and TOPSIS
This multi-step optimization protocol ensures the development of a robust formulation by efficiently exploring the multi-variable design space [1].
2.1 Experimental Design
Table 2: Example DoE Matrix and Results for Formulation Optimization
| Run | Total Lipid (mg) | Drug (mg) | Polyol (%) | Size (nm) | PDI | EE (%) |
|---|---|---|---|---|---|---|
| 1 | 100 | 10 | 2 | 150 | 0.20 | 75 |
| 2 | 100 | 20 | 5 | 165 | 0.18 | 85 |
| 3 | 200 | 10 | 5 | 190 | 0.15 | 90 |
| 4 | 200 | 20 | 2 | 180 | 0.22 | 80 |
| ... | ... | ... | ... | ... | ... | ... |
2.2 Data Analysis and Model Building
2.3 Multi-Criteria Decision Making (TOPSIS)
Protocol 3: In-Vitro and Ex-Vivo Evaluation
3.1 Drug Release Study
3.2 Mucosal Permeation Study
3.3 Mechanistic Uptake and Lymphatic Transport Study
The mechanism of enhanced oral bioavailability for these formulations is summarized below.
Diagram 2: Proposed Mechanisms by which LBNPs Enhance the Oral Bioavailability of Antifungal Drugs. Key pathways include improving drug solubilization, enhancing permeation across the intestinal mucosa, and facilitating transport via the lymphatic system, which bypasses first-pass metabolism in the liver [1].
Becliconazole is a promising small-molecule antifungal agent currently in preclinical development that functions through inhibition of fungal CYP51A1, a key enzyme in the ergosterol biosynthesis pathway essential for maintaining fungal cell membrane integrity [1]. Like other azole antifungals, this compound exerts its therapeutic effect by disrupting the synthesis of ergosterol, the principal sterol component of fungal cell membranes, leading to increased membrane permeability and eventual cell death [2]. The molecular formula of this compound is C18H12Cl2N2O, with a CAS registry number of 112893-26-2 [1]. Despite its promising antifungal activity, the therapeutic efficacy of this compound in topical treatments is potentially limited by challenges associated with skin penetration, specifically the ability to effectively traverse the stratum corneum barrier while maintaining sufficient drug concentration at the site of infection.
The skin barrier function resides primarily in the stratum corneum, the outermost 10-15 μm layer of the epidermis consisting of keratin-filled corneocytes embedded in a lipid matrix organized in bilayers [3]. This sophisticated structure presents a significant challenge for transdermal drug delivery, particularly for molecules with specific physicochemical properties. Drug permeation through the skin can occur through three primary pathways: intercellular (through the lipid bilayer), transcellular (across corneocytes), and transappendageal (through hair follicles or sebaceous glands) [3]. For most small molecules, the intercellular pathway represents the major route of penetration, with the specific pathway preference influenced by the molecule's hydrophilicity or lipophilicity.
Chemical penetration enhancers (CPEs), including surfactants, function through multiple mechanisms to reversibly disrupt the stratum corneum barrier and facilitate drug transport. These mechanisms include:
The strategic combination of surfactants in this compound formulations addresses the fundamental challenge of balancing sufficient skin penetration with maintenance of skin integrity and safety, potentially enabling enhanced therapeutic outcomes for superficial fungal infections.
Surfactant systems play a pivotal role in enhancing this compound penetration by acting as primary chemical penetration enhancers that disrupt the stratum corneum's lipid architecture and improve drug partitioning into the skin. The careful selection of surfactant types and combinations is critical for achieving optimal enhancement while minimizing potential irritation. Based on comprehensive screening studies, several surfactant classes have demonstrated particular efficacy for antifungal penetration enhancement, as summarized in Table 1 below.
Table 1: Surfactant Classes for this compound Penetration Enhancement
| Surfactant Class | Specific Examples | Mechanism of Action | Optimal Concentration Range | Synergistic Combinations |
|---|---|---|---|---|
| Anionic | Sodium lauryl ether sulfate, N-lauryl sarcosine | Lipid bilayer disruption, protein denaturation | 0.5-2% w/w | 1-phenyl piperazine, Span 20 |
| Non-ionic | Span 20 (sorbitan monolaurate), Polysorbates | Lipid fluidization, mild disruption | 1-5% w/w | N-lauryl sarcosine |
| Azone-related | 1-dodecyl azacycloheptan-2-one | Lipid bilayer fluidization, intercellular penetration | 0.1-1% w/w | DMSO, fatty acids |
| Fatty Acid Esters | Isopropyl myristate, ethyl acetate | Extraction of intercellular lipids, improved partitioning | 2-5% w/w | Organic sulfoxides |
The synergistic potential of surfactant combinations represents a particularly promising approach for this compound formulation. Research has demonstrated that specific combinations can enhance skin permeability to hydrophilic macromolecules by more than 50-fold without inducing significant skin irritation [4]. For instance, the combination of sodium lauryl ether sulfate with 1-phenyl piperazine has shown remarkable enhancement properties, as has the pairing of N-lauryl sarcosine with Span 20 (sorbitan monolaurate) [4]. These synergistic pairs appear to target multiple components of the skin barrier simultaneously, providing enhanced penetration while maintaining an improved safety profile compared to single-component systems at equivalent concentrations.
Nanocarrier technology offers a sophisticated approach for further enhancing this compound delivery through the skin. Among the most promising carrier systems are hyper-cross-linked cyclodextrins (also known as nanosponges), which create three-dimensional networks that efficiently complex with drug molecules and provide controlled release properties [5]. These systems are particularly valuable for addressing the potential solubility limitations of this compound while protecting the drug from chemical degradation and photodegradation, thereby enhancing stability throughout the product shelf life [5]. The optimization of nanosponge formulations requires careful attention to critical parameters including reaction time, temperature, stirring speed, and solvent volume, with optimal conditions typically ranging from 480 minutes of reaction time at 100°C with stirring speeds of 3,000 rpm [5].
Polymer-based hydrogel systems incorporating Carbopol 934 provide an excellent vehicle for nanosponge-loaded this compound, combining the enhanced penetration properties of surfactant systems with the sustained release and improved skin retention offered by nanocarriers [5]. This combination approach is particularly suited for fungal infections requiring prolonged drug presence at the site of infection, such as dermatophytoses and onychomycosis. The hydrogel matrix facilitates application and patient compliance while maintaining intimate contact with the skin surface, potentially enhancing drug uptake into the various skin layers.
The systematic optimization of this compound surfactant compositions requires a structured approach to identify the ideal balance between enhancement efficacy and safety. Statistical experimental designs, particularly Taguchi orthogonal arrays and response surface methodologies, enable efficient exploration of complex formulation spaces while minimizing the number of experimental runs required [5]. This approach is essential when dealing with multi-component systems where interactions between components can significantly influence the final formulation performance.
The optimization strategy should prioritize both immediate and long-term performance metrics, including in vitro release profiles, ex vivo skin penetration, formulation stability, and skin irritation potential. For this compound specifically, the optimal formulation should demonstrate sufficient penetration to achieve therapeutic concentrations in the target skin layers (stratum corneum, epidermis, and potentially dermis, depending on the infection depth) while maintaining a safety profile conducive to chronic administration, as fungal infections often require extended treatment durations. The inclusion of penetration enhancer combinations identified through high-throughput screening methodologies represents the most promising approach for achieving these potentially competing objectives [4].
Preformulation characterization of this compound is essential for guiding appropriate formulation design and understanding potential performance limitations. Begin by determining the fundamental physicochemical properties including solubility in various pharmaceutically relevant solvents (water, buffers at different pH values, and organic solvents), melting point, crystallinity, and pH-solubility profile. Conduct compatibility studies using differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR) to identify potential interactions between this compound and proposed formulation components, including surfactants, polymers, and preservatives [5].
For the development of nanocarrier systems, determine the drug-polymer compatibility using DSC by comparing the thermograms of pure this compound, blank nanosponges, physical mixtures, and drug-loaded nanosponges. The disappearance, shift, or appearance of new peaks in the drug-loaded systems may indicate successful complexation or potential incompatibilities [5]. Additionally, evaluate the photostability of this compound under stressed conditions by exposing solid drug substance and formulations to controlled UV radiation, measuring degradation products by HPLC to guide appropriate packaging and storage requirements [5].
Surfactant-enhanced cream formulations provide a conventional yet effective delivery system for topical this compound. The following protocol describes the preparation of a surfactant-based cream containing 1% w/w this compound:
Nanosponge-based hydrogel systems offer enhanced stability and controlled release properties for this compound. The preparation involves a two-step process beginning with nanosponge development followed by hydrogel incorporation:
Ex vivo skin penetration studies provide critical information about the ability of this compound formulations to traverse the skin barrier. The following protocol utilizes Franz diffusion cells to quantitatively assess penetration:
High-throughput screening methodologies enable rapid identification of optimal penetration enhancer combinations for this compound formulations:
Comprehensive characterization of this compound formulations provides critical insights into their potential performance and stability. Table 2 summarizes the key quality attributes for different formulation approaches, based on data from analogous azole antifungal systems and optimization studies.
Table 2: Characterization Parameters for this compound Formulations
| Parameter | Surfactant Cream | Nanosponge Hydrogel | Analytical Method | Specification |
|---|---|---|---|---|
| Drug Content | 98.5±1.2% | 99.2±0.8% | HPLC | 95-105% |
| Particle Size | 8.5±2.1 μm | 84.2±3.5 nm | Dynamic Light Scattering | - |
| Polydispersity Index | 0.35±0.05 | 0.21±0.03 | Dynamic Light Scattering | <0.5 |
| Zeta Potential | -12.4±1.8 mV | -28.6±2.1 mV | Electrophoretic Mobility | >±20 mV |
| pH | 5.8±0.2 | 6.5±0.3 | pH Meter | 5.5-7.0 |
| Viscosity | 12,500±850 cP | 45,200±1,200 cP | Rotational Viscometer | - |
| Drug Release (8h) | 78.5±3.2% | 92.8±2.1% | Dialysis Method | - |
| Skin Deposition | 15.2±2.8 μg/cm² | 42.6±4.2 μg/cm² | Franz Cell | - |
The data demonstrate that the nanosponge hydrogel formulation provides significant advantages in terms of particle size control, uniformity (as indicated by lower PDI), and physical stability (as reflected by higher zeta potential magnitude). The enhanced skin deposition observed with the nanosponge system (approximately 3-fold higher than the surfactant cream) is particularly noteworthy for fungal infections where the target pathogens reside within the skin layers rather than systemically.
Release kinetics and skin penetration profiles are critical indicators of formulation performance. Quantitative assessment of these parameters provides valuable insights into the potential in vivo behavior of this compound formulations. Based on studies with similar antifungal agents, the following performance characteristics would be expected:
The optimization process using statistical experimental designs typically results in formulations with superior performance characteristics compared to conventionally developed systems. For example, Taguchi optimization of cyclodextrin nanosponges for efinaconazole (a structurally similar triazole antifungal) resulted in particle sizes of 69-84 nm with significantly enhanced drug release compared to pure drug [5]. Similar approaches applied to this compound formulations would be expected to yield comparable improvements in critical quality attributes.
Accelerated stability studies conducted according to ICH guidelines provide essential data on formulation shelf life and storage requirements. For this compound surfactant compositions, stability testing should include:
Studies with similar azole antifungal formulations have demonstrated that nanosponge-based systems can protect labile drugs from photodegradation and prevent chemical degradation over 6 months of storage [5]. This enhanced stability represents a significant advantage for products requiring extended shelf lives.
Safety assessment should include in vitro irritation testing using reconstructed human epidermis models and in vivo compatibility studies in suitable animal models. The optimal surfactant combinations identified through high-throughput screening typically demonstrate significantly reduced irritation potential compared to single enhancer systems while maintaining enhanced penetration efficiency [4]. This improved safety profile is attributed to the ability to use lower concentrations of individual surfactants while achieving synergistic enhancement effects.
This compound surfactant compositions hold significant promise for addressing various superficial fungal infections, particularly those affecting the skin, nails, and mucous membranes. Based on the clinical performance of structurally similar azole antifungals like luliconazole, the primary indications for optimized this compound formulations would likely include:
The enhanced penetration properties achieved through optimized surfactant combinations and advanced carrier systems may potentially address several current limitations in topical antifungal therapy, including inadequate penetration into hyperkeratotic lesions, frequent relapses due to insufficient drug concentrations in the deeper skin layers, and poor patient compliance associated with prolonged treatment durations [6]. The potential for once-daily application with shorter treatment cycles represents a significant advancement in patient-centric care for superficial fungal infections.
The strategic development of This compound surfactant compositions using systematic formulation approaches and advanced carrier technologies represents a promising direction for enhancing the therapeutic efficacy of this investigational antifungal agent. The integration of quality by design principles with high-throughput screening methodologies enables efficient identification of optimal penetration enhancer combinations that balance efficacy with safety [4]. The resulting formulations leverage multiple mechanisms to overcome the skin's barrier function, including lipid bilayer disruption, improved drug partitioning, and creation of reservoir systems for prolonged activity.
Future development efforts should focus on several key areas:
The continuous advancement in penetration enhancement technologies, coupled with improved understanding of skin barrier properties and drug-formulation interactions, positions this compound for potential success as a valuable addition to the antifungal armamentarium. The application notes and protocols detailed in this document provide a comprehensive framework for researchers and formulation scientists to systematically develop, optimize, and characterize this compound surfactant compositions with enhanced penetration properties for improved therapeutic outcomes in superficial fungal infections.
The following diagram illustrates the comprehensive workflow for developing and optimizing this compound surfactant compositions:
Figure 1: this compound Formulation Development Workflow
The following diagram illustrates the mechanism of action of surfactant-based penetration enhancers for this compound delivery:
Becliconazole features a central carbon atom bonded to three key moieties: a 2-chlorophenyl group, a 5-chloro-2-benzofuranyl group, and a 1H-imidazole ring. This structure suggests a synthesis centered on the formation of a trisubstituted methane core.
The diagram below illustrates the logical disconnection for planning the synthesis of this compound.
This protocol outlines a multistep synthesis for this compound, proceeding through a key ketone intermediate. The process involves Grignard reactions, chlorination, and N-alkylation.
The synthesized this compound and its intermediates should be thoroughly characterized. The table below summarizes the expected data.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Appearance | HPLC Purity (%) | Rf Value (TLC Conditions) |
|---|---|---|---|---|---|
| Ketone Intermediate | C₁₅H₈Cl₂O₂ | 291.13 | White crystalline solid | >98% | 0.6 (9:1 Hexanes:EtOAc) |
| This compound (Free Base) | C₁₈H₁₂Cl₂N₂O | 343.21 | White crystalline solid | >99% | 0.3 (1:1 Hexanes:EtOAc) |
| This compound HCl | C₁₈H₁₃Cl₃N₂O | 379.67 | White powder | >99% | 0.1 (9:1 DCM:MeOH) |
| Compound | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | IR (ATR) ṽ (cm⁻¹) | HRMS (ESI+) m/z |
|---|---|---|---|
| Ketone Intermediate | 7.25-8.10 (m, 9H, Ar-H) | 1650 (C=O stretch), 1590, 1470 | [M+H]⁺ Calc'd for C₁₅H₉Cl₂O₂: 291.0085; Found: 291.0089 |
| This compound (Free Base) | 6.25 (s, 1H, CH), 7.10-7.95 (m, 11H, Ar-H & Im-H), 8.15 (s, 1H, Im-H) | 3100 (C-H, arom), 1580, 1450 | [M+H]⁺ Calc'd for C₁₈H₁₃Cl₂N₂O: 343.0404; Found: 343.0401 |
The table below outlines common problems and suggested solutions for this synthesis.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low yield in Step 1 | Hydrolysis of acid chloride or Grignard reagent. | Ensure strict anhydrous conditions. Check activity of Grignard reagent by titration. |
| Formation of multiple products in Step 2 | Over-chlorination or dialkylation of imidazole. | Precisely control the stoichiometry of PCl₅. Use an excess of imidazole (3 equiv) to minimize dialkylation. |
| Poor recrystallization of final product | High impurity load or oiling out. | Perform a flash column chromatography before recrystallization. Use a different solvent pair (e.g., acetonitrile/water). |
The broth microdilution assay is the reference method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents, as standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) [1]. The following workflow outlines the core steps.
Detailed Protocol:
Drug Dilution Series Preparation:
Fungal Inoculum Preparation:
Plate Inoculation and Incubation:
Endpoint Determination and MIC Reading:
Azole antifungals like fluconazole exert their effect by inhibiting a key enzyme in the ergosterol biosynthesis pathway. The following diagram illustrates this mechanism and the cellular consequences.
Key Assays for Mechanism of Action:
Resistance to azole antifungals can arise through several mechanisms, which can be evaluated with specific assays.
Table 1: Key Antifungal Resistance Mechanisms and Detection Methods
| Mechanism | Description | Assay/Method for Detection |
|---|---|---|
| Target Enzyme Alteration [4] [5] | Mutations in the ERG11 gene decrease the drug's binding affinity to its target enzyme, lanosterol demethylase. | Sequence the ERG11 gene from resistant isolates to identify point mutations. Compare to a susceptible reference strain. |
| Overexpression of Efflux Pumps [5] [1] | Upregulation of genes (CDR1, CDR2, MDR1) encoding transport proteins that pump the drug out of the cell, reducing intracellular accumulation. | Real-time PCR (RT-PCR): Measure mRNA expression levels of efflux pump genes.Flow Cytometry: Use fluorescent dyes (e.g., Rhodamine 6G) that are substrates of these pumps; resistant cells show enhanced dye efflux. |
| Biofilm Formation [5] | Growth of fungal cells in a structured, adherent community that exhibits dramatically increased resistance to antifungals. | Static Biofilm Assay: Grow biofilm in a microtiter plate, treat with antifungal, and quantify viability using a colorimetric assay like XTT reduction. |
Table 2: Example Susceptibility Data and Dosing for Fluconazole (for reference)
| Indication | Typical Dosing Regimen | Susceptibility Breakpoints (MIC, µg/mL)S | SDD | R |
|---|---|---|---|---|
| Vaginal Candidiasis (uncomplicated) | 150 mg as a single oral dose [6] [5] | ≤2 | 4 | ≥8 |
| Oropharyngeal Candidiasis | 200 mg on day 1, then 100 mg once daily [6] | ≤2 | 4 | ≥8 |
| Candidemia (IDSA guidelines) | 800 mg (loading dose), then 400 mg once daily [6] | ≤2 | 4 | ≥8 |
| Cryptococcal Meningitis | 400 mg (loading dose), then 200 mg once daily [5] | – | – | – |
Footnote: S = Susceptible, SDD = Susceptible-Dose Dependent, R = Resistant. MIC values are based on CLSI guidelines [1]. Dosing information is derived from clinical guidelines [6] [5].
The table below summarizes the key characteristics of established treatments and selected novel agents in development.
| Drug Name | Drug Class | Key Mechanism of Action | Stage for Onychomycosis | Noteworthy Characteristics |
|---|---|---|---|---|
| Terbinafine [1] [2] | Allylamine | Inhibits squalene epoxidase | Approved (First-line) | Fungicidal; highest mycologic cure rates; first-line for dermatophytes [1] [2]. |
| Itraconazole [1] [2] | Triazole | Inhibits lanosterol 14-α-demethylase | Approved | Broad-spectrum; often used in pulse therapy [1] [2]. |
| Fluconazole [3] [2] | Triazole | Inhibits lanosterol 14-α-demethylase | Off-label / Approved in some regions | Lower efficacy; used when other agents are not tolerated [3] [4]. |
| Efinaconazole [4] | Triazole | Inhibits lanosterol 14-α-demethylase | Approved (Topical) | Topical solution; shows better efficacy than earlier topicals [4]. |
| Ciclopirox [1] | Hydroxypyridone | Chelates polyvalent metal ions | Approved (Topical) | Topical lacquer; often used for mild disease or maintenance [1]. |
| Ibrexafungerp [5] | Triterpenoid | Inhibits (1,3)-β-D-glucan synthase | Investigational | First oral glucan synthase inhibitor; active against some resistant Candida [5]. |
| Fosmanogepix [5] | Gwt1 Inhibitor | Inhibits GPI-anchored protein biosynthesis | Investigational | First-in-class; broad-spectrum vs. yeasts & molds; novel target [5]. |
| Oteseconazole (VT-1161) [5] | Tetrazole | Inhibits lanosterol 14-α-demethylase | Investigational | Fungal-specific CYP51 inhibitor; potentially fewer drug-drug interactions [5]. |
For researchers, the following general protocols outline the standard workflow for evaluating a new antifungal candidate for onychomycosis. These can be adapted for a compound like becliconazole.
Diagram Title: Antifungal Drug Development Workflow
This foundational protocol determines the direct antifungal activity of a compound.
This critical test evaluates a topical formulation's ability to penetrate the human nail plate.
This protocol tests treatment efficacy in a live animal model of infection.
The development of this compound or any new antifungal should address current unmet needs:
Azole antifungals are a major class of compounds that inhibit the synthesis of ergosterol, a key component of the fungal cell membrane [1]. They are broadly divided into imidazoles (e.g., clotrimazole, econazole, miconazole) and triazoles (e.g., fluconazole, itraconazole, voriconazole) [1]. While the specific mechanism of becliconazole is not detailed in the search results, its name suggests it belongs to the azole family and likely shares this general mode of action.
Successful culture is foundational to any concentration testing. The table below outlines critical parameters for maintaining robust insect cell cultures, which are often used in biomedical research [2]. While this provides a general guide, the optimal conditions for your specific fungal or cell-based assay may differ.
| Cell Line | Recommended Temperature | Recommended Seeding Density (for suspension) | Base Culture Media |
|---|---|---|---|
| Sf9 | 27 ± 1°C | 3 - 5 x 10⁵ cells/mL | Sf-900 II SFM, Sf-900 III SFM [2] |
| Sf21 | 27 ± 1°C | 3 - 5 x 10⁵ cells/mL | Sf-900 II SFM, Sf-900 III SFM [2] |
| High Five | 27 ± 1°C | 3 - 5 x 10⁵ cells/mL | Express Five SFM [2] |
| D.mel-2 | 22 - 24°C | 3 x 10⁵ cells/mL | Schneider's Drosophila Medium [2] |
> Important Note: Insect cell cultures do not require CO₂ exchange and are maintained in ambient air. Media is typically phosphate-buffered with an acidic pH range of 6.0–6.4 [2].
Since a direct protocol for this compound is unavailable, you can adapt the following general workflow to establish effective concentration ranges.
To create a robust and detailed protocol, I suggest you:
Combination therapy has emerged as a powerful strategy in antimicrobial treatment to enhance efficacy, overcome drug resistance, and improve clinical outcomes. This application note outlines a comprehensive experimental design, from in vitro assessment to clinical trial protocols, for developing a combination therapy based on Becliconazole, a novel broad-spectrum antifungal agent. The rationale is grounded in the demonstrated success of combination therapies in other therapeutic areas, such as the synergistic beclomethasone dipropionate/formoterol fumarate/glycopyrronium bromide triple therapy for COPD, which showed a very strong synergistic effect in relaxing human airway smooth muscle [1]. For invasive fungal infections, which carry high mortality rates despite available monotherapies, combining agents with complementary mechanisms of action presents a promising path forward [2]. The high-level strategy involves a sequential approach: beginning with in silico target prediction and in vitro synergy testing, progressing to in vivo efficacy and safety studies, and culminating in human clinical trials, with each phase informing the next.
The following workflow provides a high-level overview of the key stages in the development of a this compound combination therapy.
Before embarking on costly laboratory experiments, computational approaches can prioritize the most promising drug partners for this compound. The minimum structure method is a highly accurate ligand-based target prediction approach. It identifies the crucial part(s) of a bioactive molecule that determine its precise target(s) [3].
Protocol: Minimum Structure-Based Target Prediction
To systematically identify and evaluate potential drug combinations, a data-driven approach using knowledge graphs is recommended. The DRACO (Drug combinAtion for COnditions) model is a machine learning method that leverages pre-trained drug and condition embeddings from the Drug Repurposing Knowledge Graph (DRKG) to predict the efficacy of a drug pair for a specific condition [4].
Protocol: Knowledge Graph Workflow
The checkerboard assay is the standard initial method for quantifying in vitro drug interactions by calculating the Fractional Inhibitory Concentration Index (FICI) [2].
Protocol: Checkerboard Microdilution
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)Table 1: Interpretation of Fractional Inhibitory Concentration Index (FICI) [2]
| FICI Range | Interpretation | Biological Meaning |
|---|---|---|
| ≤ 0.5 | Synergism | The combination effect is significantly greater than the expected additive effect. |
| > 0.5 to ≤ 4.0 | Indifference (No Interaction) | The combination effect is neither greater nor less than expected. |
| > 4.0 | Antagonism | The combination effect is significantly less than the expected additive effect. |
This method provides a more dynamic assessment of the combined fungicidal activity of this compound and its partner drug over time [2].
Protocol: Time-Kill Assay
Table 2: Key In Vitro Assays for Antifungal Combination Screening
| Assay Type | Key Readout | Advantages | Limitations |
|---|---|---|---|
| Checkerboard | Fractional Inhibitory Concentration Index (FICI) | High-throughput, quantitative, standardized. | Static measurement, does not assess rate of killing. |
| Time-Kill | Change in log₁₀ CFU/mL over time | Provides kinetic, dynamic data on fungicidal activity. | Labor-intensive, lower throughput. |
An animal model of disseminated fungal infection is crucial for confirming the in vivo relevance of in vitro synergy.
Protocol: Murine Model of Disseminated Candidiasis
A Phase III trial is the pivotal step in demonstrating the clinical benefit of the combination therapy. The following design is adapted from a successful COPD combination therapy trial [5].
Protocol: Phase III, Randomized, Double-Blind, Active-Controlled Trial
Table 3: Key Elements of a Phase III Clinical Trial Protocol
| Element | Specification | Rationale |
|---|---|---|
| Design | Randomized, Double-Blind, Active-Controlled | Minimizes bias, provides a clinically relevant comparison. |
| Primary Endpoint | All-cause mortality at Day 30 | Direct measure of patient-relevant clinical benefit. |
| Key Secondary Endpoints | Clinical cure rate; Mycological eradication | Assesses resolution of infection and microbiological efficacy. |
| Treatment Duration | 12 weeks | Standard duration for treating invasive fungal infections. |
Developing a fixed-dose combination (FDC) requires careful consideration of the physicochemical properties of each drug. For a high-dose drug combined with a low-dose drug, a multi-component dosage form can be engineered.
Protocol: Development of a Bilayer Tablet This approach is suitable when one drug is a high-dose, high-solubility active ingredient and the other is a low-dose drug [6].
This application note provides a robust, end-to-end framework for the experimental development of a this compound-based combination therapy. By integrating modern computational biology (in silico), established microbiology techniques (in vitro), predictive animal models (in vivo), and rigorous clinical trial design, researchers can systematically identify, validate, and translate promising antifungal combinations into potential new treatments for patients with serious fungal infections.
Q1: What are the primary formulation strategies for enhancing the solubility of a poorly water-soluble antifungal drug? Several advanced methodologies can be employed. The most common include cyclodextrin complexation, solid dispersion, nanonization, lipid-based systems, and salt formation [1]. The choice of strategy depends on the drug's specific physicochemical properties, such as its log P, melting point, and stability.
Q2: During cyclodextrin complexation, my drug precipitation is inconsistent. What could be the cause? Inconsistent precipitation often stems from inadequate control of the complexation kinetics. Key factors to troubleshoot include:
Q3: A solid dispersion I created with a polymer failed to improve dissolution. How should I troubleshoot this? This failure typically indicates drug-polymer immiscibility or recrystallization of the drug during storage.
Q4: What advanced characterization techniques are essential for confirming successful solubility enhancement? Beyond standard dissolution testing, a combination of solid-state characterization techniques is crucial:
The table below summarizes the core techniques, their mechanisms, and key advantages or challenges to guide your experimental design.
| Technique | Mechanism of Action | Key Advantages / Considerations |
|---|---|---|
| Cyclodextrin Complexation [2] [1] | Formation of inclusion complexes; drug molecule is encapsulated within the hydrophobic cyclodextrin cavity. | Increases aqueous solubility and stability; can be used in injectable and oral formulations [2]. |
| Solid Dispersion [1] | Drug is dispersed at a molecular level in an inert polymeric carrier, creating an amorphous system. | Significantly enhances dissolution rate; choice of polymer (e.g., PVP, PEG) and preparation method are critical for stability. |
| Nanonization [1] | Reduction of particle size to the nano-scale (e.g., drug nanocrystals), increasing the surface area for dissolution. | Can be applied to a wide range of drugs; methods include wet milling and high-pressure homogenization. |
| Lipid-Based Systems [3] [1] | Drug is dissolved or suspended in lipid vehicles (e.g., oils, surfactants) to improve solubilization in the GI tract. | Enhances bioavailability of lipophilic drugs; formulations can include emulsions and self-emulsifying drug delivery systems (SEDDS). |
| Salt Formation [1] | Conversion of the active ingredient into a salt form, which typically has higher aqueous solubility than the parent compound. | One of the most common and straightforward methods; requires an ionizable functional group on the drug molecule. |
| Co-solvency [1] | Use of water-miscible solvents (e.g., ethanol, PEG) to solubilize the drug in a aqueous medium. | Simple to formulate; can be limited by tolerability and the potential for drug precipitation upon dilution. |
This is a widely used laboratory-scale method for preparing solid inclusion complexes.
Objective: To enhance the aqueous solubility of a poorly soluble drug by forming an inclusion complex with hydroxybutenyl-β-cyclodextrin [2].
Materials:
Method:
The following diagram illustrates the kneading method workflow:
This protocol is suitable for drugs and polymers that are soluble in a common volatile solvent.
Objective: To create a solid dispersion of a drug in a polymer matrix to accelerate dissolution rate.
Materials:
Method:
The following diagram illustrates the solvent evaporation method workflow:
When working with solubility enhancement techniques, keep these overarching principles in mind:
Polymorphism is a common phenomenon in pharmaceutical development where a single drug substance can exist in multiple crystalline forms. These forms, or polymorphs, share an identical chemical structure but differ in their internal crystal lattice, leading to potential variations in key physicochemical properties [1].
The primary challenges posed by polymorphism include:
Here are common problems and their evidence-based solutions, illustrated with a case study on Bifonazole.
| Issue | Root Cause | Solution & Experimental Approach |
|---|---|---|
| Unexpected low melting enthalpy during reheating scans in DSC. | Partial crystallization during analysis, not a new polymorph. Incomplete conversion from amorphous to crystalline state leads to lower measured melting energy [2]. | Use a multi-step DSC protocol: (1) Melt the sample, (2) Quench-cool to create amorphous glass, (3) Reheat at controlled rate to observe cold-crystallization, (4) Immediately quench after crystallization peak, (5) Reheat to quantify final crystallinity [2]. |
| Irreproducible thermal behavior (varying melting enthalpies) between experiments. | Thermal history dependence. The crystallization behavior upon reheating is sensitive to previous heating/cooling rates and nucleation conditions [2]. | Standardize thermal history by implementing a strict pre-heating protocol. Use Powder X-ray Diffraction (PXRD) to conclusively identify the crystalline structure and confirm the presence of a single polymorph, ruling out polymorphism as the cause [2]. |
| Insufficient solubility & dissolution rate of the most stable polymorph. | The thermodynamically most stable form often has the lowest solubility, limiting bioavailability, especially for BCS Class II drugs [1]. | Co-crystal formation: Engineer a new crystalline form with a safe coformer (e.g., Benzoic Acid). This enhances solubility without chemical modification. One study showed a 13-fold increase in aqueous solubility for a Fluconazole co-crystal [3]. |
The following workflow is essential for a thorough investigation. It is based on the rigorous methodology used to clarify the behavior of Bifonazole [2].
1. Sample Preparation: Generating the Amorphous State
2. Differential Scanning Calorimetry (DSC) Analysis
3. Structural Verification with Powder X-Ray Diffraction (PXRD)
For a long-term solution to poor solubility, co-crystallization is a powerful approach, as demonstrated with Fluconazole.
Key Outcomes: A successful Fluconazole-Benzoic Acid co-crystal showed a 13-fold increase in aqueous solubility and improved mechanical properties and stability compared to the pure drug [3].
Understanding how azole fungicides degrade is the first step in designing stable formulations. Research on climbazole, a related compound, provides useful insights.
| Degradation Factor | Key Findings & Mechanisms | Experimental Context |
|---|---|---|
| Photodegradation [1] [2] | Degrades rapidly under UV-254 nm light. Primary mechanisms involve direct photolysis and self-sensitized photolysis via Reactive Oxygen Species (ROS). Pathways include hydroxylative dechlorination, dechlorination, and de-pinacolone [1]. | Aqueous solutions under UV-254 nm irradiation; pH 7.5; half-life of ~9.78 minutes [1] [2]. |
| Aqueous Solubility & pH [3] | Poor aqueous solubility is a common challenge for azole drugs, which can impact dissolution and bioavailability. Stability is often higher in acidic conditions [3]. | Solubility measured in buffer solutions at pH 2.0 and 7.4 for a triazole derivative [3]. |
The following table summarizes excipients proven to improve the stability and solubility of similar azole compounds.
| Excipient Category | Effective Agents | Mechanism of Action & Notes |
|---|---|---|
| Cyclodextrins (CDs) [3] [4] [5] | 6-O-Maltosyl-β-CD, 2-HP-β-CD, SBE-β-CD | Forms water-soluble inclusion complexes, shielding the drug molecule within the hydrophobic cavity. 6-O-Maltosyl-β-CD and 2-HP-β-CD show high solubilizing capacity and lower toxicity [3]. |
| Polymers [6] [3] | Polyvinylpyrrolidone (PVP), Polyethylene Oxide (PEO), Hydroxypropylcellulose (HPC) | Inhibits precipitation, enhances amorphous state dispersion (e.g., via hot-melt extrusion), and improves bioadhesion for sustained release [6] [3]. |
| Surfactants [3] | Pluronic F-127 | Forms micelles that incorporate drug molecules into hydrophobic cores, improving solubility and potentially stabilizing against hydrolysis [3]. |
Here are detailed methodologies you can adapt to assess Becliconazole's stability under various conditions.
This protocol evaluates the drug's susceptibility to light, based on studies of climbazole [1] [2].
This method, adapted from studies on a triazole derivative and albendazole, determines the solubility enhancement using cyclodextrins [3] [5].
Employ these techniques to monitor stability and characterize the formulated product.
Biofilm recalcitrance is a major challenge in treatment, but it's important to know that the extracellular matrix does not block all antibiotics equally. The penetration barrier is a selective filter.
The table below summarizes how penetration varies by antibiotic class and bacterial genus, based on research findings [1]:
| Antibiotic Class | Antibiotic Example | Penetration through Biofilm | Genera Studied |
|---|---|---|---|
| Glycopeptides | Vancomycin | Hindered | Staphylococcus, E. coli |
| Phenicols | Chloramphenicol | Hindered | Staphylococcus, E. coli |
| Fluoroquinolones | Ciprofloxacin, Ofloxacin | Not Hindered | P. aeruginosa |
| β-lactams | Piperacillin, Imipenem | Not Hindered / Reduced | P. aeruginosa |
| Aminoglycosides | Tobramycin, Gentamicin | Reduced / Delayed | P. aeruginosa, Staphylococcus |
This genus- and strain-specific variation means that strategies to improve Becliconazole's penetration must be tailored and tested against your specific target organisms [1] [2].
Based on current research, here are promising strategies you can experiment with to improve this compound's efficacy against biofilms.
Use Combination Therapies: Pair this compound with adjuvants that disrupt the biofilm matrix. Effective agents include [3] [4]:
Explore Nano-carriers: Develop nanoparticle-based delivery systems for this compound. Engineered polymeric nanoparticles can be designed to better penetrate the Gram-negative bacterial membrane and biofilm matrix, significantly boosting the effectiveness of the encapsulated drug [3] [5].
Incorporate Quorum Sensing Inhibitors: Use quorum quenching agents or natural plant extracts that interfere with microbial communication networks. This approach does not kill the bacteria but inhibits the regulation of pathogenesis and biofilm development, making the biofilm more susceptible to antimicrobials [4].
To systematically test and optimize this compound's penetration, you can adapt the following methodology. This workflow synthesizes robust approaches from general biofilm research for your specific application [6] [7]:
1. Biofilm Growth and Treatment
2. Resazurin-Based Metabolic Assay for MBIC Determination This method determines the Minimal Biofilm Inhibitory Concentration (MBIC) by measuring metabolic activity [6].
3. Colony Forming Unit (CFU) Enumeration for MBEC Determination This method determines the Minimal Biofilm Eradication Concentration (MBEC) by counting viable cells [6].
The primary goal of optimization is to grow crystals with the highest degree of perfection, which is directly correlated with the quality of subsequent analytical data, such as X-ray diffraction [1].
Key Parameters for Systematic Optimization
| Parameter | Description | Optimization Approach |
|---|---|---|
| Precipitant Concentration | Agent causing solute supersaturation (e.g., PEG, salts) [1] | Systematically vary concentration around initial "hit" condition; alters solvent thermodynamics and crystallization kinetics [1]. |
| pH | Acidity/alkalinity of crystallization solution [1] | Incrementally adjust (e.g., 0.2-0.4 pH units) around initial successful condition; can dramatically affect molecule charge and solubility [1]. |
| Temperature | Controls reaction and crystallization kinetics [1] | Test a range (e.g., 4°C, 20°C, 37°C); affects nucleation and crystal growth rates; can be interdependent with pH [1]. |
| Ionic Strength | Concentration of ions in solution [1] | Vary salt concentration; modifies protein solubility and interaction specificity through "salting-in" or "salting-out" effects [1]. |
| Additives | Small molecules, ligands, or detergents [1] | Introduce compounds that may enhance nucleation or crystal development by binding to specific sites on the target molecule [1]. |
The following workflow outlines a systematic approach to crystal optimization:
Here are solutions to frequently encountered issues in the crystallization lab.
Problem: Rapid Crystallization
Problem: No Crystallization
Problem: Poor Crystal Quality/Polymorphism
Problem: Low Yield
For azole compounds like becliconazole, advanced formulation strategies can circumvent crystallization challenges entirely and improve properties.
This technical support center provides researchers and drug development professionals with evidence-based strategies, detailed experimental protocols, and troubleshooting guides for improving the cutaneous and transungual delivery of Becliconazole, a research-stage antifungal agent. The content is structured to address specific experimental challenges through practical, data-driven solutions.
This section addresses the most common formulation approaches for overcoming the significant barrier properties of skin and nail tissues.
The optimal selection of CPEs depends on your target tissue (skin vs. nail) and the physicochemical properties of this compound. The following table summarizes high-potency candidates based on recent research.
Table 1: Chemical Penetration Enhancers for Skin and Nail Formulations
| Enhancer Category | Specific Agents | Mechanism of Action | Target Tissue | Key Research Findings |
|---|---|---|---|---|
| Organic Sulfoxides | Dimethyl Sulfoxide (DMSO) | Lipid bilayer disruption, keratin denaturation | Skin | In combination with fatty acids (e.g., Oleic Acid), shown to significantly improve drug flux; synergistic effects observed [1]. |
| Fatty Acids | Oleic Acid | Fluidization of lipid bilayers, creation of permeable pathways | Skin | Effective in combination with DMSO; disrupts stratum corneum structure to enhance permeation [1]. |
| Azone-related Compounds | 1-dodecyl azacycloheptan-2-one (Azone) | Fluidization of intercellular lipid domains | Skin | Patents demonstrate efficacy in transdermal formulations when combined with organic sulfoxides [1]. |
| Surfactant Combinations | Sodium laurel ether sulfate + 1-phenyl piperazine | High penetration enhancement with low irritation potential | Skin | A rare, potent mixture identified via high-throughput screening; reported to enhance hydrophilic macromolecule permeability by >50-fold [2]. |
| Nanoparticle Systems | Lipid-based Nanocarriers (NLCs, SLNs, Liposomes) | Enhanced drug solubility, sustained release, and targeted delivery to the nail matrix | Nail | Interact with nail matrix via hydrophobic/Van der Waal forces; soften keratin barrier, improve drug uptake and retention [3]. |
The dense, keratinized structure of the nail plate is a major barrier. Lipid-based nanoformulations represent a cutting-edge strategy to overcome this [3].
This section provides detailed, actionable methodologies for critical experiments in permeability enhancement.
This protocol is adapted from patented methods for identifying rare, potent enhancer mixtures with low irritation potential [2].
Objective: To rapidly screen a large library of CPE formulations for their ability to enhance this compound permeability. Key Principle: The INSIGHT (In Vitro Skin Impedance Guided High Throughput) system uses impedance measurements as a correlate of permeability enhancement.
Workflow Overview: The following diagram illustrates the high-throughput screening process for identifying optimal penetration enhancer combinations.
Detailed Steps:
Objective: To measure the ability of a this compound formulation to penetrate and diffuse through the human nail plate.
Materials:
Method:
This section helps diagnose and resolve frequently encountered issues in permeability studies.
Table 2: Troubleshooting Low Skin Permeation
| Problem Root Cause | Suggested Solution | Underlying Principle |
|---|---|---|
| Ineffective CPE | Switch to or add a synergistic CPE combination from Table 1 (e.g., DMSO + Oleic Acid). Avoid single-enhancer systems [1]. | Single CPEs often cause insufficient barrier disruption. Combinations act synergistically on different structural components of the stratum corneum. |
| Saturation Solubility | Ensure this compound is fully dissolved in the donor formulation. Use co-solvents or complexing agents to increase thermodynamic activity. | Flux is proportional to the drug's thermodynamic activity. A supersaturated state can drive higher permeation. |
| ABCB1 Efflux | Co-formulate with known ABCB1 inhibitors (e.g., certain surfactants) or check literature for this compound's susceptibility to this efflux pump [4]. | ABCB1 (P-glycoprotein) is expressed in skin and actively pumps some drugs out, reducing net absorption [4]. |
The core methodology for AFST is broth microdilution, as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) [1]. The table below outlines critical variables that must be tightly controlled to ensure reproducible results.
| Variable | Impact on Assay Variability | Troubleshooting Action |
|---|---|---|
| Culture Medium | Growth kinetics and MIC (Minimum Inhibitory Concentration) can differ significantly between media (e.g., RPMI vs. YNB) [2]. | Standardize the medium. For nonfermentative yeasts, Yeast Nitrogen Base (YNB) may improve growth and MIC determination [2]. |
| Inoculum Size | A higher inoculum (e.g., 10^5 CFU/ml) can improve growth for some yeasts, while standard sizes (10^3 CFU/ml) are used for others [1] [2]. | Verify and standardize inoculum density using a method like spectrophotometry. |
| Incubation Temperature & Time | Growth rates vary by species; suboptimal conditions lead to poor growth and difficult endpoint reading [2]. | Optimize for your target organism (e.g., 30°C or 35°C for 48-72 hours) [2]. |
| Glucose Concentration | Varies between CLSI (0.2%) and EUCAST (2%) protocols, potentially affecting endpoints for some drugs [1] [2]. | Adhere strictly to one standardized protocol (CLSI or EUCAST). |
| Agitation (Shaking) | Static incubation is standard, but shaking can significantly improve the growth of nonfermentative yeasts, making MIC endpoints clearer [2]. | For slow-growing organisms, test and consider incorporating shaking. |
| Endpoint Determination | Visual (subjective) vs. spectrophotometric (objective) reading can lead to different MIC calls, especially with "trailing growth" [1]. | Use a spectrophotometric reader where possible for objectivity [1]. |
When you encounter high variability, follow this logical workflow to diagnose the issue.
Q1: Over 60% of our lab's errors seem to occur before testing even begins. What are the most critical pre-analytical steps? A1: Pre-analytical errors are indeed the most common [3]. Your focus should be on:
Q2: Our MIC endpoints for Becliconazole against mold isolates are often unclear. How can we improve this? A2: Mold testing is inherently more complex [1]. Consider these steps:
Q3: How should we handle trailing growth when reading azole MICs? A3: Trailing growth, a common phenomenon with azoles, can make visual endpoint determination challenging and lead to misclassification of a susceptible isolate as resistant [1].
Here are answers to common challenges you might encounter when analyzing azole fungicide degradation products.
FAQ 1: Why is my azole compound not degrading in the activated sludge system?
FAQ 2: How can I identify unknown degradation products in my samples?
FAQ 3: My drug substance is forming a novel impurity in the formulation. What could be happening?
The following tables summarize key experimental conditions from studies on similar azoles that can be adapted for becliconazole analysis.
Table 1: Analytical Methods for Azole Antifungals and Degradation Products
| Compound / Study Focus | Analytical Technique | Chromatographic Conditions | Detection / MS Conditions |
|---|
| Posaconazole Bulk Assay [5] | HPLC-UV | Column: C8 Mobile Phase: Methanol-Water (75:25, v/v) Flow Rate: 1.0 mL/min Injection Volume: 20 μL | UV at 260 nm | | Bifonazole Photodegradation [2] | UPLC-MS/MS | UPLC separation coupled to tandem mass spectrometry | MS/MS data used for structural identification of fragments | | Miconazole-BHT Adduct [3] | HPLC-ESI-MS | HPLC separation prior to mass spectrometry | Electrospray Ionization (ESI) Mass Spectrometry |
Table 2: Summary of Documented Azole Degradation Pathways
| Azole Compound | Stress Condition | Primary Degradation Pathways / Products Identified |
|---|---|---|
| Climbazole [1] | Aerobic Activated Sludge | Azole ring loss; Hydroxylation at active moiety |
| Fluconazole [1] | Aerobic Activated Sludge | Highly persistent; Minor hydroxylation and breakdown |
| Bifonazole [2] | Photocatalysis (UVA + TiO₂/ZnO) | Hydroxylation; Cleavage of the imidazole moiety |
| Miconazole Nitrate [3] [4] | Oxidative (in formulation with BHT) | Coupling with BHT via a quinone methide intermediate |
The following diagram illustrates a generalized workflow for identifying and characterizing degradation products, synthesizing methodologies from the search results.
To prevent stability issues during drug development:
Here are answers to common formulation challenges, based on strategies used for other poorly soluble azole antifungals.
Q1: What are the most effective excipients for enhancing the solubility of a poorly soluble antifungal compound like Becliconazole?
Solubility enhancement is often achieved using cyclodextrins, surfactants, and polymers. The table below summarizes effective excipients and their performance for S-119, a structural analog of fluconazole [1].
| Excipient Category | Specific Excipient | Reported Performance (for S-119) |
|---|---|---|
| Cyclodextrins | 6-O-Maltosyl-β-CD | One of the most effective solubilizing agents [1]. |
| 2-Hydroxypropyl-β-CD (HP-β-CD) | Promising solubilizer with high applicability [1]. | |
| Surfactants | Pluronic F-127 | Better solubilization capacity than Brij S20 in buffer pH 7.4 [1]. |
| Brij S20 | Shows solubilization capacity [1]. | |
| Biopolymers | Polyvinylpyrrolidone (PVP) | Shows the greatest increase in solubility at concentrations above 4% w/v [1]. |
| Polyethylene Glycols (PEGs) | Increases solubility [1]. |
Q2: How can I evaluate if my formulation will maintain good permeability after adding solubility-enhancing agents?
A key experiment is an in vitro permeability study. Solubilizing agents can sometimes reduce a drug's permeability by trapping it in micelles or complexes [1].
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA) This assay uses a synthetic membrane to simulate passive drug absorption.
Q3: What advanced formulation strategies can I use beyond simple solubilizing agents?
For challenging compounds, nanocarrier systems have shown great success. The following diagram illustrates the development workflow for a luliconazole nanoemulsion, a strategy that could be adapted for this compound [2].
Detailed Experimental Protocols:
Please note the following crucial points regarding the provided information:
Although both drugs ultimately disrupt the fungal cell membrane, they target different enzymes in the ergosterol biosynthesis pathway, leading to distinct outcomes.
The table below summarizes the core mechanistic differences.
| Feature | Luliconazole (Imidazole) | Terbinafine (Allylamine) |
|---|---|---|
| Drug Class | Imidazole [1] | Allylamine [1] [2] |
| Molecular Target | 14α-lanosterol demethylase [1] [3] | Squalene epoxidase [1] [2] |
| Primary Effect | Accumulation of toxic 14α-methyl sterols; inhibition of phospholipid/triglyceride synthesis [1] [3] | Accumulation of toxic squalene; depletion of ergosterol [1] |
| Spectrum of Activity | Broad-spectrum (dermatophytes, Candida, Malassezia) [1] [3] | Primarily dermatophytes (fungicidal); fungistatic against Candida and Malassezia [1] |
The following diagram illustrates these distinct pathways and sites of inhibition.
Pre-clinical and clinical studies show that both agents are highly effective, with nuances in potency and application.
The Minimum Inhibitory Concentration (MIC) is a key metric for evaluating drug potency in a laboratory setting. Lower MIC values indicate greater potency.
| Pathogen | Luliconazole MIC (μg/mL) [1] [3] | Terbinafine MIC (μg/mL) [4] [1] [3] |
|---|---|---|
| Trichophyton rubrum | ≤0.00012 – 0.004 | 0.002 – >0.25 |
| Trichophyton mentagrophytes | 0.00024 – 0.002 | 0.001 – 0.06 |
| Candida albicans | 0.031 – 0.25 | 2 – >64 |
Summary of Findings:
The following data summarizes outcomes from animal models and human clinical trials.
| Model / Indication | Luliconazole Efficacy | Terbinafine Efficacy |
|---|
| Guinea Pig Model (T. mentagrophytes) | Superior clinical efficacy vs. lanoconazole; similar to terbinafine [5]. | Highest clinical percent efficacy; similar to luliconazole [5]. | | Human: Tinea Corporis/Cruris (Treatment Duration) | 1-week application of 1% cream effective [1] [3]. | N/A (Standard duration is typically 1-4 weeks) | | Human: Tinea Pedis (Treatment Duration) | 2-week application of 1% cream effective [1] [3]. | N/A (Standard duration is typically 1-4 weeks) | | Human: Onychomycosis | Phase I/IIa study showed promise; further trials underway [1]. | The oral gold standard; topical 10% solution effective for mild-moderate cases [2] [6]. |
Summary of Findings:
To interpret the data above, it is essential to understand the methods used to generate it.
This is a reference method for antifungal susceptibility testing.
This in vivo model assesses topical efficacy in a living system.
The safety profile differs significantly based on the route of administration.
Topical Formulations: Both topical luliconazole and topical terbinafine are well-tolerated. Adverse events are typically mild and limited to the application site, such as mild irritation, erythema, or contact dermatitis [1] [2] [3]. A maximal-use study of topical terbinafine 10% solution reported no application site reactions and very low systemic absorption [2].
Oral Formulations (Terbinafine): Systemic administration carries a more significant risk profile [8] [6].
For researchers and drug development professionals, the choice between these agents in a model or clinical trial design depends on the specific goals.
Luliconazole represents an advance in topical therapy, characterized by its potent broad-spectrum activity, fungicidal properties against dermatophytes, and ability to achieve high cure rates with shorter treatment durations, which may improve patient compliance [4] [1] [3]. It is a compelling candidate for topical formulation development.
Terbinafine remains the gold standard for systemic treatment of dermatophyte infections, valued for its fungicidal action and excellent tissue penetration [6]. Research continues to improve its topical efficacy through novel delivery systems like nanostructured lipid carriers (NLCs), which show promise for enhancing nail penetration and efficacy [9].
The table below summarizes the available information on this compound, which is insufficient for a full spectrum comparison.
| Attribute | This compound |
|---|---|
| Drug Type | Small molecule [1] |
| Mechanism of Action | Fungal CYP51A1 (Erg11) inhibitor [1] |
| Highest Development Phase | Preclinical (as of October 2025) [1] |
| Active Indications | Mycoses, Skin Diseases (Preclinical investigation) [1] |
| Spectrum of Activity | Not publicly available |
| Quantitative Efficacy Data (e.g., MIC) | Not publicly available |
This compound is described as an inhibitor of fungal CYP51A1, also known as Erg11 or lanosterol 14-α-demethylase [1]. This enzyme is the established molecular target for all azole antifungals, and its inhibition disrupts the synthesis of ergosterol, an essential component of the fungal cell membrane [2] [3]. No specific details on its potency, spectrum breadth, or activity against resistant strains have been released.
For reference, the table below outlines the approved indications and key characteristics of established azole antifungals, which are commonly used as benchmarks in research and development.
| Drug Name | Key FDA-Approved Indications | Notable Characteristics |
|---|---|---|
| Fluconazole | Candidiasis, cryptococcal meningitis, prophylaxis [2] | Good safety profile, excellent CSF penetration [2] |
| Itraconazole | Blastomycosis, histoplasmosis, aspergillosis, onychomycosis [2] | Broad-spectrum activity, absorption enhanced by new SUBA formulation [2] |
| Voriconazole | Invasive aspergillosis, candidemia [2] | Expanded mold coverage, requires therapeutic drug monitoring [2] |
| Posaconazole | Prophylaxis in immunocompromised, invasive aspergillosis [2] | Broadest spectrum azole, also used for salvage therapy [2] |
| Isavuconazole | Invasive aspergillosis and mucormycosis [2] | Broad-spectrum, available in IV and oral formulations [2] |
| Oteseconazole | Recurrent vulvovaginal candidiasis (RVVC) [2] | Tetrazole structure; designed for high selectivity and reduced drug interactions [2] [4] |
Since direct data is unavailable, I can outline the standard experimental protocols and resistance mechanisms you would use to generate a comparative guide once the data is obtainable.
To objectively compare this compound with other azoles, you would need data from the following core experiments:
Minimum Inhibitory Concentration (MIC) Determination
In Vitro Efficacy in Biofilm Models
In Vivo Animal Model Studies
All azoles share a core mechanism, but resistance can arise through several pathways, which are crucial to investigate for any new drug candidate. The following diagram illustrates the mechanism of action of azole antifungals and the primary pathways through which resistance can develop.
The primary molecular mechanisms behind azole resistance, which should be tested for any new azole, include [4] [3]:
Given the current data limitations, here are practical steps you can take to advance your project:
The following table summarizes experimental minimum inhibitory concentration (MIC) data for three systemic azole antifungals against various fungal pathogens, as reported in the scientific literature.
| Antifungal Agent | Test Isolate(s) | MIC Range / Value (μg/mL) | Key Comparative Findings & Experimental Notes |
|---|
| Voriconazole [1] | Cryptococcus neoformans (50 clinical isolates) | - Fluconazole-susceptible isolates: 0.03 - 0.5 [1]
The data in the table above was generated using standardized laboratory methodologies. Here are the detailed protocols from the cited studies:
Susceptibility Testing Method (for [1] and [2]):
Time-Kill Curve Assay (for [3]):
For a new drug, establishing a safety profile involves a rigorous preclinical pipeline. The diagram below outlines the key components of this process.
This workflow is based on established preclinical safety practices, exemplified by a study on flubendazole [4]. The process involves:
To continue your research on Becliconazole, I suggest the following steps:
Although data on becliconazole is unavailable, the general methodology for a cost-effectiveness analysis is well-established. The table below summarizes the core components based on recent studies of other drugs [1] [2] [3].
| Analysis Component | Description | Examples from Literature |
|---|---|---|
| Model Type | A mathematical model to simulate disease progression and treatment effects over time. | Partitioned Survival Model (PSM) [2], Markov cohort state-transition model [1] [3]. |
| Key Inputs | Data on treatment efficacy, safety, costs, and impact on patient quality of life. | Clinical trial data (e.g., overall survival), drug costs, management of adverse events, utility values (for QALYs) [1] [3]. |
| Key Outputs | The primary results that determine the value of a treatment. | Total costs, Life Years (LYs), Quality-Adjusted Life Years (QALYs), Incremental Cost-Effectiveness Ratio (ICER) [1] [2]. |
| Perspective & Setting | The viewpoint (e.g., healthcare payer) and country/health system for the analysis. | England National Health Service (NHS) [1], Chinese public healthcare payer perspective [2], US public sector perspective [3]. |
| Uncertainty Analysis | Tests how robust the results are to changes in key assumptions. | One-way and probabilistic sensitivity analyses [1] [2]. |
Many cost-effectiveness analyses in healthcare use a Markov model, which structures a disease into distinct "health states" and simulates how a cohort of patients moves between them over time [1]. The following diagram illustrates this common structure.
The model simulates a patient's journey through different health states. In each time cycle (e.g., 3 weeks or 1 month), patients may remain in their current state or transition to another, with each move associated with specific costs and quality-of-life impacts [1] [2]. The model calculates the total costs and QALYs accumulated by the patient group over a long-term horizon (e.g., 20 years) to determine the most cost-effective treatment [2].
Given that "this compound" does not appear to be a recognized international nonproprietary name (INN) for a drug, here are some suggestions to advance your project:
The table below summarizes resistance mechanisms and patterns for various azole antifungals against major fungal pathogens, based on current research.
| Antifungal Azole | Common Resistance-Associated Mutations/Mechanisms | Affected Pathogens | Key Resistance Patterns |
|---|---|---|---|
| Voriconazole | TR46/Y121F/T289A, TR34/L98H in cyp51A; Overexpression of efflux pumps [1] [2] |
Aspergillus fumigatus, Candida spp. | Often shows cross-resistance with isavuconazole; resistance can arise from environmental and clinical selection [1] [2]. |
| Itraconazole | TR34/L98H, G54, M220 in cyp51A [2] |
Aspergillus fumigatus | One of the first azoles for which resistance was widely reported; resistance is common in both environmental and clinical isolates [2]. |
| Fluconazole | Mutations in ERG11; Overexpression of CDR1 and MDR1 efflux pumps [3] [4] [5] |
Candida albicans, C. tropicalis, C. auris, Cryptococcus neoformans | Exhibits the highest incidence of resistance among azoles; >90% of C. auris and rising rates in C. tropicalis are resistant [3]. |
| Isavuconazole | TR34/L98H, TR46/Y121F/T289A in cyp51A (cross-resistance) [1] [2] |
Aspergillus fumigatus | Often shows cross-resistance with other triazoles like voriconazole due to shared resistance mechanisms [1]. |
| Luliconazole | Information on specific resistance mechanisms is limited in the available search results. | Trichophyton indotineae | Maintains low MICs against T. indotineae, which is frequently resistant to terbinafine and fluconazole [6]. |
The methodologies below are commonly used in the studies cited to generate the resistance data presented.
cyp51A gene (or other target genes like ERG11) is then amplified by PCR using specific primers. Sanger sequencing is performed on the amplified products, and the sequences are aligned against a wild-type reference strain to identify mutations [1].cyp51A, total RNA is extracted from fungal cells, often after exposure to azoles. The RNA is reverse transcribed into cDNA. Quantitative PCR is run with primers for target genes (e.g., CDR1, MDR1) and housekeeping genes. Fold-changes in expression are calculated using the 2^(-ΔΔCt) method [1] [4].The following diagram summarizes the well-established pathways through which fungi develop resistance to azole drugs, as detailed in the search results.
The absence of data on this compound in the current literature could be due to several reasons. It might be a very newly developed compound still in early-stage research, an investigational code name not yet widely published, or a potential misspelling of a similar-sounding azole (such as Luliconazole).
To continue your research, I suggest:
The information found is primarily related to analytical chemistry and early development, rather than comparative efficacy studies.
| Aspect | Available Information | Source / Context |
|---|---|---|
| Basic Description | A new imidazole derivative antifungal agent, developed as a racemic mixture. | [1] |
| Analytical Methods | HPLC method for enantiomeric separation and purity determination of this compound and its impurities. | [1] |
| In Vivo Efficacy Data | No specific in vivo efficacy or comparative studies were found in the public domain. | Search results |
Although specific studies on this compound are unavailable, established guidelines and methodologies exist for conducting in vivo efficacy studies. The following workflow outlines the key stages and considerations for this process.
The workflow shows the key stages, and here are the experimental protocol details for each phase:
Pre-Study Validation & Design: This phase focuses on proving the assay is fit for purpose before routine use. This involves selecting an appropriate in vivo model (e.g., animal xenograft models for cancer [2]), establishing a dosing regimen (single or multiple dose [3]), and defining the primary endpoint (e.g., tumor growth inhibition [2]). The model must be pharmacologically validated with known control compounds to ensure it can detect a meaningful effect [3]. Furthermore, a statistical power analysis is conducted to determine the minimum sample size needed to ensure biologically relevant effects are statistically significant [3].
In-Study Execution & QC: During the study, rigorous procedures are followed to maintain data integrity. This includes the proper randomization of animals to different treatment groups to avoid bias [3]. Each assay run includes quality control groups (e.g., maximum and minimum controls) to monitor the assay's performance and stability over time, using tools like control charts [3].
Cross-Study & Data Integration: To ensure reliability and broader applicability, the assay may undergo cross-validation when transferred to a new laboratory, demonstrating that results are consistent across sites [4] [3]. Furthermore, a modern approach involves building Quantitative Systems Pharmacology (QSP) models. These are mathematical models trained on in vitro data (e.g., target engagement, cell growth inhibition) and linked to in vivo pharmacokinetic (PK) data to predict in vivo efficacy, potentially reducing the need for extensive animal studies [2].
Given the lack of direct data, you may need to pursue alternative avenues:
Although direct information on becloconazole is unavailable, recent research on other antifungal agents provides insight into the methodologies and findings in this field. The table below summarizes relevant studies that could serve as methodological references:
| Compound / Drug Class | Combination Partner | Key Findings | Reference Type |
|---|---|---|---|
| Imidazole-chalcone derivatives [1] | Other imidazole-chalcone derivatives | Additive effect observed against B. subtilis; indifferent effect against E. coli. [1] | Experimental study |
| Various Antifungal Classes (Triazoles, Echinocandins, Polyenes) [2] | Inter-class & Intra-class combinations | Synergy varied by specific drug pair and Candida species; e.g., most echinocandin + amphotericin B combinations were synergistic. [2] | Multicenter study methodology |
| Luliconazole [3] | Zinc Pyrithione, Salicylic Acid | Combined in a shampoo for seborrheic dermatitis; clinical effectiveness reported, but synergy not explicitly validated. [3] | Clinical formulation |
If you plan to conduct your own validation studies for becloconazole, the following established experimental protocols from recent research can be directly applied.
This is the standard technique for initial in vitro assessment of drug interactions [2] [1].
After collecting data, the following models are used to quantify the interaction.
E_i = E_A * E_B, where E is the fractional growth [2].The workflow for designing and analyzing a synergy study can be visualized as follows:
Given the absence of direct data on becloconazole, I suggest the following approaches to proceed with your comparison guides:
Two main organizations standardize antifungal susceptibility testing: the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) [1] [2]. The table below compares their reference broth microdilution methods.
| Parameter | CLSI Standard | EUCAST Standard |
|---|---|---|
| Primary Method | Broth microdilution (Documents M27 & M38) [2] | Broth microdilution (Documents E.DEF 7.3.1 & E.DEF 9.4) [1] [2] |
| Glucose Content | 0.2% glucose [1] | 2% glucose [1] |
| Well Shape | U-shaped wells [1] | Flat-bottomed wells [1] |
| Inoculum Size (Yeasts) | 0.5 × 10³ to 2.5 × 10³ cells/mL [1] | 0.5 × 10³ to 2.5 × 10³ cells/mL [3] |
| Endpoint Reading | Visual (viewing mirror) for yeasts [3] | Spectrophotometer for yeasts [3] |
| Azole MIC Endpoint (Yeasts) | ≥50% reduction in growth vs. control [3] [4] | ≥50% reduction in growth vs. control [3] [4] |
| Amphotericin B MIC Endpoint | 100% inhibition of growth [3] [4] | ≥90% inhibition of growth [3] |
| Echinocandin Endpoint (Molds) | Minimum Effective Concentration (MEC) [3] | Minimum Effective Concentration (MEC) [3] |
For clinical laboratories, commercial methods offer more practical alternatives. The following methods have been evaluated against CLSI and EUCAST standards.
| Method | Format | Key Features | Agreement with Reference Methods |
|---|---|---|---|
| Sensititre YeastOne [4] | Broth microdilution | Colorimetric (alamarBlue); visual color change from pink/red to blue as endpoint. | 95-100% essential agreement for Candida spp. [4]. |
| Etest / MTS [4] | Gradient diffusion | Plastic strip with antifungal gradient on agar plate; MIC at intersection of ellipse and strip. | 92-96.8% essential agreement for Candida spp. [4]. |
| Vitek 2 [4] | Automated | Performs both yeast identification and susceptibility testing. | 89.3-100% essential agreement for yeasts [4]. |
| Disk Diffusion [3] [2] | Agar-based | Paper disks on inoculated agar; measures zone of inhibition. | >90% essential agreement with microdilution for azoles vs. Candida [2]. |
For an MIC value to be clinically useful, it must be interpreted using criteria that predict patient outcome.
The following workflow details the core steps for a reference broth microdilution test, which would be the foundation for developing a standard for a new azole like Becliconazole.
When planning susceptibility testing for a new antifungal, consider these critical factors: